Cas no 124655-17-0 (Boc-D-tert-leucine)

Boc-D-tert-leucine is a protected amino acid derivative widely used in peptide synthesis and pharmaceutical research. The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the amine functionality, ensuring selective reactivity during solid-phase or solution-phase peptide coupling. The D-configuration of tert-leucine offers stereochemical diversity, making it valuable for designing chiral compounds and bioactive peptides. Its tert-butyl side chain enhances steric hindrance, improving stability and influencing secondary structure formation in peptides. This compound is particularly useful in medicinal chemistry for developing protease inhibitors and constrained peptidomimetics. High purity and consistent performance make Boc-D-tert-leucine a reliable choice for synthetic applications.
Boc-D-tert-leucine structure
Boc-D-tert-leucine structure
Product name:Boc-D-tert-leucine
CAS No:124655-17-0
MF:C11H21NO4
MW:231.28874373436
MDL:MFCD00065575
CID:63731
PubChem ID:7005057

Boc-D-tert-leucine Chemical and Physical Properties

Names and Identifiers

    • N-(tert-Butoxycarbonyl)-D-tert-leucine
    • (R)-N-(tert-Butoxycarbonyl)-tert-leucine
    • N-Boc-D-tert-leucine
    • (R)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid
    • 2-{[(tert-Butoxycarbonyl)amino]methyl}-3,3-dimethylbutanoic acid
    • BOC-D-ALPHA-T-BUTYLGLYCINE
    • Boc-d-tert-leucine
    • Boc-D-Tle-OH
    • Boc-tBu-D-Gly-OH
    • (R)-2-(Boc-amino)-3,3-dimethylbutyric Acid
    • (R)-2-(N-t-butoxycarbonylamino)-3,3-dimethylbutanoic acid
    • (R)-2-(tert-Butoxycarbonylamino)-3,3-dimethylbutyric Acid
    • (R)-2-tert-butoxycarbonylamino-3,3-dimethylbutyric acid
    • (R)-Boc-tert-leucine
    • (R)-N-<(1,1-dimethylethoxy)carbonyl>-tert-leucine
    • boc-d-ter
    • N-{[(1,1-dimethylethyl)oxy]carbonyl}-3-methyl-D-valine
    • Boc-D-t-Leu
    • BOC-D-(TBU)GLY-OH
    • BOC-D-T-BUTYLGLYCINE
    • N-ALPHA-T-BOC-D-T-LEUCINE
    • Boc-D-α-tert-butyl-Gly-OH
    • BOC-D-ALPHA-T-BUTYL-GLY-OH
    • HY-I0377
    • SCHEMBL83699
    • N-ALPHA-T-BUTYLOXYCARBONYL-D-T-LEUCINE
    • Q-102760
    • GS-6444
    • 124655-17-0
    • DTXSID40426487
    • Boc-D-alpha-t-butylglycine, AldrichCPR
    • (2R)-3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
    • EN300-127899
    • (2R)-2-(tert-butoxycarbonylamino)-3,3-dimethyl-butanoic acid;N-Boc-D-tert-leucine
    • D-Valine, N-[(1,1-dimethylethoxy)carbonyl]-3-methyl-
    • N-Boc-D-tert-butylglycine
    • AM808134
    • AC-24091
    • B3995
    • (R)-2-(tert-butoxycarbonylamino)-3,3-dimethylbutanoic acid
    • CS-W019690
    • N-(tert-butoxycarbonyl)-3-methyl-D-valine
    • (R)-N-Boc-2-amino-3,3-dimethylbutyric acid
    • LRFZIPCTFBPFLX-ZETCQYMHSA-N
    • AKOS016842367
    • A805271
    • (2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoic acid
    • MFCD00065575
    • (R)-2-TERT-BUTOXYCARBONYLAMINO-3,3-DIMETHYL-BUTYRIC ACID
    • N-FORMYL-L-LEUCINE
    • DB-005540
    • (2R)-2-[(tert-butoxycarbonyl)amino]-3,3-dimethylbutanoic acid
    • Boc-D-tert-leucine
    • MDL: MFCD00065575
    • Inchi: InChI=1S/C11H21NO4/c1-10(2,3)7(8(13)14)12-9(15)16-11(4,5)6/h7H,1-6H3,(H,12,15)(H,13,14)/t7-/m0/s1
    • InChI Key: LRFZIPCTFBPFLX-ZETCQYMHSA-N
    • SMILES: CC(C)(C)[C@@H](NC(OC(C)(C)C)=O)C(O)=O

Computed Properties

  • Exact Mass: 231.14700
  • Monoisotopic Mass: 231.14705815g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 6
  • Complexity: 273
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 75.6Ų
  • XLogP3: 2.3

Experimental Properties

  • Color/Form: White to Yellow Solid
  • Melting Point: 117.0 to 122.0 deg-C
  • PSA: 75.63000
  • LogP: 2.40130
  • Specific Rotation: +4.2° (c=1, acetic acid)

Boc-D-tert-leucine Security Information

Boc-D-tert-leucine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-127899-5.0g
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoic acid
124655-17-0 95%
5.0g
$106.0 2023-02-15
Enamine
EN300-127899-0.25g
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoic acid
124655-17-0 95%
0.25g
$19.0 2023-02-15
Enamine
EN300-127899-50.0g
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoic acid
124655-17-0 95%
50.0g
$597.0 2023-02-15
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H62473-250mg
N-Boc-D-tert-leucine, 95%
124655-17-0 95%
250mg
¥647.00 2023-05-08
eNovation Chemicals LLC
D508568-1g
(R)-2-((tert-Butoxycarbonyl)aMino)-3,3-diMethylbutanoic acid
124655-17-0 97%
1g
$200 2024-05-24
MedChemExpress
HY-I0377-500mg
Boc-D-tert-leucine
124655-17-0
500mg
¥500 2023-08-31
eNovation Chemicals LLC
D917137-10g
N-Boc-D-tert-leucine
124655-17-0 95%
10g
$130 2023-05-11
abcr
AB258733-1g
N-alpha-t-Butyloxycarbonyl-D-t-leucine, 95% (Boc-D-Tle-OH); .
124655-17-0 95%
1g
€74.20 2024-04-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBT8142-25G
(2R)-2-(tert-butoxycarbonylamino)-3,3-dimethyl-butanoic acid
124655-17-0 97%
25g
¥990.00 2023-05-03
AAPPTec
UBL221-5g
Boc-D-Tle-OH
124655-17-0
5g
$245.00 2024-07-20

Boc-D-tert-leucine Production Method

Additional information on Boc-D-tert-leucine

Boc-D-tert-leucine (CAS No. 124655-17-0): A Comprehensive Guide to Its Properties and Applications

Boc-D-tert-leucine (CAS No. 124655-17-0) is a specialized amino acid derivative widely used in peptide synthesis and pharmaceutical research. This compound, known for its unique steric hindrance due to the tert-butyl group, plays a pivotal role in the development of bioactive peptides and drug candidates. Researchers and pharmaceutical companies frequently search for "Boc-D-tert-leucine uses" or "CAS 124655-17-0 suppliers," highlighting its importance in modern chemistry.

The chemical structure of Boc-D-tert-leucine features a Boc (tert-butoxycarbonyl) protecting group, which is crucial for selective peptide bond formation. This makes it a preferred choice for solid-phase peptide synthesis (SPPS), a technique gaining traction due to the rising demand for peptide-based therapeutics. With increasing interest in "peptide drug discovery" and "custom peptide synthesis," this compound has become a hot topic in academic and industrial labs.

One of the standout properties of Boc-D-tert-leucine is its ability to enhance the stability and bioavailability of synthetic peptides. This aligns with current trends in "targeted drug delivery" and "biostable peptide design," where researchers seek compounds that resist enzymatic degradation. The D-configuration of this amino acid derivative further expands its utility in creating peptidomimetics, a growing field in medicinal chemistry.

In the market, Boc-D-tert-leucine is often compared to other N-protected amino acids, such as Fmoc derivatives. However, its tert-leucine backbone offers distinct advantages, including improved solubility in organic solvents—a key factor for large-scale peptide production. Suppliers and manufacturers frequently highlight its "high purity grade" and "GMP-compliant synthesis" to meet the stringent requirements of pharmaceutical applications.

Recent advancements in "green chemistry" have also impacted the production of Boc-D-tert-leucine. Environmentally friendly synthesis methods, such as catalytic protection strategies, are now being explored to reduce waste and improve yield. This resonates with the global push for "sustainable chemical manufacturing"—a frequently searched term among environmentally conscious researchers.

For those wondering "where to buy Boc-D-tert-leucine," it’s essential to consider vendors who provide detailed COA (Certificate of Analysis) and MSDS documentation. The compound’s shelf life and storage conditions (typically 2-8°C under inert atmosphere) are critical for maintaining its reactivity in peptide coupling reactions. These practical aspects are often overlooked in "amino acid purchasing guides," making them valuable insights for first-time buyers.

The versatility of Boc-D-tert-leucine extends beyond pharmaceuticals. It’s increasingly used in materials science for designing peptide-based hydrogels and bioinspired polymers—areas gaining attention in "soft robotics" and "tissue engineering" research. Its chiral purity (>99%) makes it indispensable for asymmetric synthesis, another trending topic in organic chemistry forums.

In summary, Boc-D-tert-leucine (CAS No. 124655-17-0) bridges multiple cutting-edge scientific disciplines. From answering "how to use Boc-protected amino acids" to addressing "peptide stability challenges," this compound remains at the forefront of chemical innovation. As research continues to explore its potential, its role in next-generation therapeutics and advanced materials is set to expand further.

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